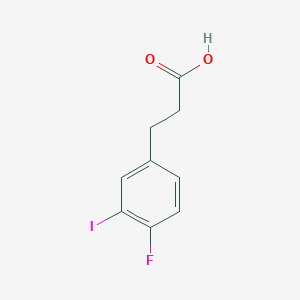
Benzenepropanoic acid, 4-fluoro-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-fluoro-3-iodo-, is an organic compound characterized by the presence of a benzene ring substituted with a propanoic acid group, a fluorine atom at the 4-position, and an iodine atom at the 3-position
Preparation Methods
The synthesis of benzenepropanoic acid, 4-fluoro-3-iodo-, typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Benzenepropanoic acid, 4-fluoro-3-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenepropanoic acid, 4-fluoro-3-iodo-, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds. Its fluorine and iodine atoms can be detected using various analytical techniques, making it useful for tracing and imaging studies.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-fluoro-3-iodo-, involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The presence of the fluorine and iodine atoms can influence the reactivity and selectivity of these reactions.
The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Benzenepropanoic acid, 4-fluoro-3-iodo-, can be compared with other halogenated benzene derivatives, such as:
Benzenepropanoic acid, 4-chloro-3-iodo-: Similar structure but with a chlorine atom instead of fluorine. The different halogen can affect the compound’s reactivity and properties.
Benzenepropanoic acid, 4-fluoro-3-bromo-: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, which can influence the compound’s behavior in chemical reactions.
Benzenepropanoic acid, 4-fluoro-3-chloro-: Similar structure but with a chlorine atom instead of iodine. The presence of both fluorine and chlorine can lead to different electronic and steric effects compared to the fluorine-iodine combination.
The uniqueness of benzenepropanoic acid, 4-fluoro-3-iodo-, lies in the specific combination of fluorine and iodine substituents, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
3-(4-fluoro-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FIO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
FTKUROPGJYAVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















